n-Propylthiouracil

Description

Structure

3D Structure

Properties

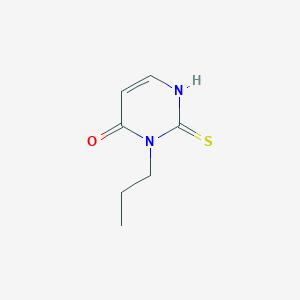

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

3-propyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-9-6(10)3-4-8-7(9)11/h3-4H,2,5H2,1H3,(H,8,11) |

InChI Key |

JXDGGKVSZWPQGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C=CNC1=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of n-Propylthiouracil on Thyroid Peroxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antithyroid drug n-Propylthiouracil (PTU) and the enzyme thyroid peroxidase (TPO). It delves into the primary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to Propylthiouracil and Thyroid Peroxidase

Propylthiouracil (PTU) is a thionamide medication utilized in the management of hyperthyroidism, a condition resulting from an overactive thyroid gland, most commonly associated with Graves' disease[1][2][3][4][5]. Its therapeutic effect is primarily achieved by targeting thyroid peroxidase (TPO), a crucial enzyme in the biosynthesis of thyroid hormones[2][6][7]. TPO, a large transmembrane glycoprotein located on the apical membrane of thyroid follicular cells, catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1][6][7][8]. By inhibiting TPO, PTU effectively reduces the synthesis of new thyroid hormones, thereby alleviating the symptoms of hyperthyroidism[2][9][10].

Core Mechanism of Action: TPO Inhibition

The primary mechanism of action of PTU is the inhibition of thyroid peroxidase[2][9]. This inhibition prevents the synthesis of new thyroid hormones[9]. The interaction is multifaceted and involves the drug acting as a substrate for the enzyme, leading to its inactivation.

2.1. Irreversible Inhibition and Suicide Inactivation

PTU acts as an irreversible inhibitor of TPO[10][11]. The mechanism is described as "suicide inactivation" or "mechanism-based inactivation"[11]. In this process, TPO itself catalyzes the conversion of PTU into a reactive species that then covalently binds to and inactivates the enzyme[11].

The process is initiated by the interaction of TPO with hydrogen peroxide (H2O2), which oxidizes the enzyme's heme prosthetic group to form an active intermediate, often referred to as Compound I or TPOox[12]. This oxidized form of TPO is the actual target of PTU[12]. PTU does not significantly interact with or inactivate the native, unoxidized form of the enzyme[12]. Once TPO is oxidized, PTU can bind to the active site and, through a series of reactions catalyzed by the enzyme, becomes covalently attached to the heme group, leading to the irreversible inactivation of TPO[11][12].

2.2. Competition with Iodide

PTU's inhibitory action is also linked to iodide concentrations. In the presence of iodide, TPO forms an iodinating intermediate (TPO-Iox) where the heme group is in a reduced state, similar to the native enzyme[12]. This form is less susceptible to inactivation by PTU. Therefore, iodide can protect TPO from PTU-mediated inactivation by competing for the oxidized enzyme intermediate[12].

2.3. Secondary Mechanism of Action

In addition to its primary effect on TPO within the thyroid gland, PTU has a significant secondary mechanism of action. It inhibits the peripheral conversion of the prohormone T4 to the more biologically active T3[2][9][13]. This is achieved by inhibiting the enzyme Type 1 5'-deiodinase, a selenoenzyme responsible for this conversion in peripheral tissues[2][9][11]. This dual action of blocking both hormone synthesis and peripheral activation makes PTU particularly effective in rapidly reducing circulating T3 levels, which is beneficial in severe hyperthyroidism and thyroid storm[9].

Quantitative Data on PTU-TPO Interaction

The interaction between PTU and TPO has been quantified through various experimental and computational methods. Molecular docking and dynamics studies have provided insights into the binding affinity and the specific residues involved in the interaction.

| Parameter | Value (kcal/mol) | Method | Reference(s) |

| Binding Affinity (PTU-TPO) | -5.45 | Molecular Docking (AutoDock) | [6][7] |

| Binding Free Energy (PBTOT) | -14.02 | MM-PBSA | [1][3] |

| Binding Free Energy (GBTOT) | -15.47 | MM-GBSA | [1] |

-

Binding Affinity: A lower binding affinity value indicates a more stable complex between the drug and the enzyme.

-

MM-PBSA/GBSA: Molecular Mechanics Poisson-Boltzmann Surface Area and Generalized Born Surface Area are computational methods used to calculate the free energy of binding of a ligand to a protein.

Key amino acid residues in TPO that have been identified to interact with PTU include Asp238, His239, Phe243, Arg491, Thr487, and His494[1][3][6]. These residues are located within the catalytic site and the proximal heme-binding region of the enzyme, and their interaction with PTU is crucial for the drug's inhibitory effect[1][3].

Experimental Protocols

The elucidation of PTU's mechanism of action on TPO has been made possible through a variety of experimental techniques.

4.1. TPO Inhibition Assay (Guaiacol Assay)

This is a common spectrophotometric assay to measure peroxidase activity.

-

Principle: TPO catalyzes the oxidation of a chromogenic substrate, such as guaiacol, in the presence of hydrogen peroxide. The formation of the colored product (tetraguaiacol) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 470 nm).

-

Methodology:

-

A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), guaiacol, and the TPO enzyme.

-

PTU, at various concentrations, is added to the reaction mixture and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of hydrogen peroxide (H2O2).

-

The change in absorbance over time is recorded using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of PTU to the rate of the control reaction without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

-

4.2. Radiolabeled Drug Binding Studies

These studies are used to demonstrate the direct and covalent binding of the inhibitor to the enzyme.

-

Principle: A radiolabeled version of PTU (e.g., with ³⁵S or ¹⁴C) is used to track its association with TPO.

-

Methodology:

-

TPO is incubated with radiolabeled PTU in the presence and absence of H2O2.

-

After incubation, the unbound drug is separated from the enzyme-drug complex (e.g., by gel filtration or dialysis).

-

The amount of radioactivity associated with the TPO protein is measured using a scintillation counter.

-

These studies have shown that significant binding of PTU to TPO only occurs when the enzyme is first oxidized by H2O2, confirming that the oxidized form of TPO is the target[12].

-

4.3. Molecular Docking and Simulation

Computational methods are used to predict and analyze the binding mode of PTU within the TPO active site.

-

Principle: These methods use the three-dimensional structures of the protein and the ligand to calculate the most likely binding poses and estimate the binding affinity.

-

Methodology:

-

A 3D model of the TPO protein is obtained, often through homology modeling as the crystal structure has low resolution[1][3][6][7].

-

The 3D structure of PTU is generated and optimized.

-

Docking software (e.g., AutoDock) is used to fit the PTU molecule into the active site of the TPO model[6][7].

-

The resulting protein-ligand complexes are scored based on their predicted binding energies.

-

Molecular dynamics simulations can then be performed to analyze the stability of the complex and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) over time[1][3].

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: Mechanism of TPO suicide inactivation by PTU.

Caption: Sites of PTU action in thyroid hormone synthesis and metabolism.

Caption: Simplified workflow for a TPO inhibition (guaiacol) assay.

Conclusion

The mechanism of action of this compound on thyroid peroxidase is a complex process primarily characterized by the irreversible, mechanism-based inactivation of the enzyme. PTU acts as a suicide substrate for the oxidized form of TPO, leading to a covalent modification of the heme prosthetic group and subsequent loss of enzymatic function. This effectively halts the synthesis of thyroid hormones. Complemented by its secondary action of inhibiting the peripheral conversion of T4 to T3, PTU provides a potent and rapid means of controlling hyperthyroidism. A thorough understanding of this core mechanism, supported by quantitative binding data and established experimental protocols, is essential for the continued development and optimization of antithyroid therapies.

References

- 1. longdom.org [longdom.org]

- 2. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 3. longdom.org [longdom.org]

- 4. Graves' disease - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. scholar.ui.ac.id [scholar.ui.ac.id]

- 8. Thyroid - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. droracle.ai [droracle.ai]

- 11. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Preclinical Pharmacology of n-Propylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of n-Propylthiouracil (PTU), a thioamide medication used in the management of hyperthyroidism. This document summarizes key findings on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology from various preclinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of thyroid hormone synthesis.[1] It achieves this through two main pathways:

-

Inhibition of Thyroid Peroxidase (TPO): PTU is a potent inhibitor of TPO, a key enzyme in the thyroid gland responsible for oxidizing iodide and catalyzing the iodination of tyrosine residues on thyroglobulin.[1] This inhibition prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to triiodothyronine (T3) and thyroxine (T4).[1]

-

Peripheral Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme 5'-deiodinase.[1]

The following diagram illustrates the points of inhibition by PTU in the thyroid hormone synthesis pathway.

Pharmacodynamics

The primary pharmacodynamic effect of PTU is the reduction of circulating thyroid hormones. In vitro studies have quantified its inhibitory activity on key enzymes.

| Parameter | Species | System | Value | Reference |

| IC50 | Rat | Thyroid Microsomes (Amplex UltraRed-TPO assay) | 1.2 µM | [2] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several preclinical species. The drug is generally characterized by rapid absorption and metabolism.

| Parameter | Species | Route | Cmax | Tmax | AUC | Bioavailability | Reference |

| Oral LD50 | Rat | Oral | - | - | - | - | 1250 mg/kg |

| Parameter | Species | Route | Half-life | Protein Binding | Metabolism | Elimination | Reference |

| General PK | Human | Oral | ~1 hour | 80-85% | Hepatic (glucuronidation, sulfation) | 35% in urine as metabolites | [1] |

Toxicology

The preclinical toxicology of this compound is primarily characterized by hepatotoxicity.

Key Toxicological Findings:

-

Hepatotoxicity: PTU has been shown to cause liver injury in animal models, with histopathological findings including parenchymal necrosis, hemorrhage, and inflammatory infiltrates.[3] The proposed mechanisms for PTU-induced hepatotoxicity include the formation of reactive metabolites and immune-mediated responses.[3][4]

-

Acute Toxicity: The oral lethal dose (LD50) in rats has been established.

| Parameter | Species | Route of Administration | Value |

| Oral LD50 | Rat | Oral | 1250 mg/kg |

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed-TPO Assay)

This protocol outlines a high-throughput screening assay to determine the inhibitory effect of compounds on TPO activity.

Detailed Steps:

-

Preparation of Rat Thyroid Microsomes: Thyroid glands are homogenized, and microsomes are prepared using established methods. The protein content is determined using a suitable protein assay kit.

-

Assay Procedure: The assay is conducted in a 96-well plate format. The reaction mixture includes rat thyroid microsomes, Amplex UltraRed (AUR) reagent, hydrogen peroxide (H2O2), and potassium phosphate buffer.

-

TPO Inhibition Measurement: A dose-response curve for PTU is included on each plate. The reaction is initiated by the addition of H2O2, and the resulting fluorescence is measured to determine TPO activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol describes a typical workflow for assessing the pharmacokinetic profile of PTU in rats following oral administration.

Detailed Steps:

-

Animal Model: Male Wistar rats are commonly used. Animals are acclimated to the laboratory conditions before the study.

-

Dosing: PTU is administered as a single dose via oral gavage.

-

Blood Collection: Blood samples are collected at various time points post-dosing from the tail vein or another appropriate site.

-

Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of PTU in the plasma is determined using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Parameter Calculation: Key parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.

Liver Histopathology Protocol for Toxicity Assessment in Mice

This protocol outlines the steps for histopathological examination of the liver to assess PTU-induced hepatotoxicity.

Detailed Steps:

-

Animal Dosing and Tissue Collection: Mice are administered PTU daily for a predetermined period. At the end of the study, the animals are euthanized, and the livers are collected.

-

Tissue Fixation and Processing: The liver tissues are fixed in formalin, processed through graded alcohols and xylene, and embedded in paraffin wax.

-

Sectioning and Staining: The paraffin-embedded tissues are sectioned and stained with hematoxylin and eosin (H&E).

-

Microscopic Examination: A veterinary pathologist examines the stained slides to identify and score any histopathological changes, such as necrosis, inflammation, and fatty change.

Signaling Pathways in PTU-Induced Hepatotoxicity

The precise signaling pathways involved in PTU-induced hepatotoxicity are not fully elucidated but are thought to involve the formation of reactive metabolites and subsequent oxidative stress and immune responses.

This guide provides a comprehensive summary of the preclinical pharmacology of this compound based on currently available public data. For further detailed information, researchers are encouraged to consult the primary literature and regulatory submission documents.

References

- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An overview on the proposed mechanisms of antithyroid drugs-induced liver injury. | Semantic Scholar [semanticscholar.org]

- 3. Clinical and Molecular Hepatology [e-cmh.org]

- 4. Propylthiouracil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual-Action Mechanism of n-Propylthiouracil in Thyrotoxicosis: A Technical Overview of T4 to T3 Conversion Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propylthiouracil (PTU) is a thionamide medication pivotal in the management of hyperthyroidism. Its therapeutic efficacy stems from a dual mechanism of action: the inhibition of thyroid hormone synthesis within the thyroid gland and, uniquely, the blockade of peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). This latter action provides a rapid decrease in circulating active thyroid hormone levels, a critical advantage in severe thyrotoxicosis and thyroid storm. This technical guide elucidates the core mechanisms of PTU's action, with a specific focus on its role in inhibiting the deiodination of T4 to T3, supported by quantitative data from key studies, detailed experimental protocols, and pathway visualizations.

Introduction to Thyroid Hormone Homeostasis

The thyroid gland primarily secretes thyroxine (T4) and, to a lesser extent, triiodothyronine (T3), with a T4:T3 release ratio of approximately 80-90% to 10-20%.[1] While T4 is the major secretory product, T3 is the more potent, biologically active form of thyroid hormone, exerting its effects on nearly every cell in the body to regulate metabolism, growth, and development.[2][3] The majority of circulating T3 (about 87%) is not secreted directly from the thyroid but is produced through the peripheral deiodination of T4 in tissues such as the liver, kidneys, and muscles.[1] This conversion is a critical control point in thyroid hormone activity.

The synthesis and release of T3 and T4 are regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus secretes thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary to release thyroid-stimulating hormone (TSH).[1][2] TSH then acts on the thyroid gland to promote the synthesis and release of T4 and T3.[1][2]

This compound (PTU): Dual Mechanism of Action

PTU's therapeutic effect in hyperthyroidism is multifaceted, targeting two distinct stages of thyroid hormone physiology.

Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action for PTU, shared with other thionamides like methimazole, is the inhibition of thyroid peroxidase (TPO).[4][5][6] TPO is a key enzyme in the thyroid gland that catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[7][8] By inhibiting TPO, PTU effectively reduces the synthesis of new thyroid hormones within the gland.[9]

Inhibition of Peripheral T4 to T3 Conversion

A distinguishing feature of PTU is its ability to inhibit the peripheral conversion of T4 to the more active T3.[4][5][6][9] This action is independent of its effects on the thyroid gland and contributes to a more rapid reduction in the metabolic effects of excess thyroid hormone. PTU achieves this by inhibiting the Type 1 5'-deiodinase enzyme (D1), which is responsible for a significant portion of the T4 to T3 conversion in peripheral tissues.[9] This immediate effect is particularly valuable in the acute management of severe hyperthyroid states, such as thyroid storm.[9]

Signaling Pathways and Points of Inhibition

To visualize the regulatory and metabolic pathways, the following diagrams illustrate the HPT axis and the specific points of PTU inhibition.

Quantitative Analysis of PTU's Effect on Deiodination

Clinical studies have quantified the impact of PTU on circulating thyroid hormone levels, demonstrating its rapid effect on T4 deiodination. A key study investigated the dynamics of this inhibition in patients with untreated thyrotoxicosis.

Table 1: Summary of Serum Hormone Level Changes Following PTU Administration

| Treatment Group | Time Point | Serum T3 (% of Pretreatment) | Serum rT3 (% of Pretreatment) |

| Single 800 mg PTU | 9 hours post-administration | 65% (± 2% SE) | - |

Data extracted from Laurberg & Weeke (1981). The study noted that the fall in serum T3 and the rise in serum reverse T3 (rT3) were indicators of PTU's inhibition of deiodination. A single large dose maintained a full effect for the 9-hour study period.[10]

The study concluded that to maintain a permanent and full inhibitory effect on iodothyronine deiodination, large or frequent doses of PTU are necessary.[10] This is because the inhibition after a standard 200 mg dose was found to be maximal for only a few hours.[10]

Experimental Protocols for Assessing PTU's Inhibitory Action

The following protocol is a representative methodology based on clinical research designed to evaluate the pharmacodynamics of PTU on T4 to T3 conversion.

Study Design

A prospective, open-label clinical trial involving patients with newly diagnosed and untreated thyrotoxicosis.

Subject Population

-

Inclusion Criteria: Adult male and female patients with clinical and biochemical evidence of hyperthyroidism (elevated T3/T4, suppressed TSH).

-

Exclusion Criteria: Previous treatment with antithyroid drugs, recent exposure to iodinated contrast agents, pregnancy, significant hepatic or renal dysfunction.

Intervention

-

Group A: Administration of a single oral dose of 200 mg PTU.

-

Group B: Administration of a single oral dose of 800 mg PTU.

-

Group C: Repeated administration of 200 mg PTU every 8 hours for 4 days.

Data Collection and Analysis

-

Baseline Sampling: Venous blood samples are collected immediately before the first dose of PTU.

-

Post-Dose Sampling: Blood samples are collected at short intervals (e.g., 1, 2, 4, 6, 8, and 9 hours) after PTU administration.

-

Biochemical Assays: Serum is separated and analyzed for concentrations of T4, T3, reverse T3 (rT3), and PTU using validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) methods.

-

Statistical Analysis: Hormone levels at each time point are expressed as a percentage of the baseline value. Statistical significance of changes from baseline is determined using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Clinical and Drug Development Implications

The dual-action mechanism of PTU has significant clinical relevance. The rapid inhibition of T4 to T3 conversion makes it a preferred agent in thyroid storm, where a swift reduction of the metabolic effects of T3 is life-saving.[9] For drug development professionals, PTU serves as a model for dual-target inhibition. Understanding the structure-activity relationship of PTU's interaction with both TPO and 5'-deiodinase could inform the design of novel antithyroid agents with improved efficacy, safety profiles, and tailored pharmacodynamic properties. For instance, developing compounds with higher specificity for D1 or a longer duration of action could optimize treatment regimens and reduce dosing frequency.

Conclusion

This compound's role in the management of hyperthyroidism is distinguished by its ability to not only inhibit the synthesis of thyroid hormones but also to block the peripheral conversion of T4 to the more potent T3. This inhibition of Type 1 5'-deiodinase provides a rapid onset of action, which is critical in severe thyrotoxic states. Quantitative studies confirm a significant and rapid drop in serum T3 levels following PTU administration. The design of future antithyroid therapies may build upon this dual-inhibition principle to offer enhanced control of thyroid hormone homeostasis.

References

- 1. Thyroid - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of n-Propylthiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of n-Propylthiouracil (PTU), a key therapeutic agent in the management of hyperthyroidism. The information is presented to meet the needs of researchers, scientists, and professionals involved in drug development.

Molecular Structure and Properties of this compound

This compound, with the IUPAC name 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one, is a thiourea derivative and a member of the thiouracil class of compounds.[1] Its core structure consists of a pyrimidine ring.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂OS[1] |

| Molecular Weight | 170.23 g/mol [1][[“]] |

| Appearance | White, odorless, crystalline powder with a starch-like appearance[1][3] |

| Taste | Bitter[1][3] |

| Melting Point | 218-221 °C[3][4] |

| Solubility | - Slightly soluble in water (1 part in ~900 at 20°C; 1 part in 100 in boiling water)[4]- Soluble in ethanol (1 part in 60) and acetone (1 part in 60)[4]- Practically insoluble in ether, chloroform, and benzene[4]- Freely soluble in aqueous solutions of ammonia and alkali hydroxides[4]- Soluble in DMSO (≥ 100 mg/mL)[5] |

| pKa | Data not readily available in the provided search results. |

| CAS Number | 51-52-5[1] |

Synthesis of this compound

The primary and well-established method for the synthesis of this compound is the condensation reaction of ethyl 3-oxohexanoate (also known as ethyl β-oxocaproate) with thiourea.[4][6] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the condensation of a β-keto ester with thiourea.

Materials:

-

3-Oxohexanoic acid methyl ester

-

Thiourea

-

Potassium carbonate (K₂CO₃)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a solution of thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) at 70°C, add 3-Oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (2.819 g, 20.39 mmol).

-

Stir the resulting mixture at 105°C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (7.5 mL).

-

Carefully add concentrated aqueous HCl solution (6.75 mL) to precipitate the product.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Dry the collected solid to yield this compound as a white-yellow solid.

Expected Yield: Approximately 78%.[7]

Mechanism of Action

This compound exerts its therapeutic effects in hyperthyroidism through a dual mechanism of action.

-

Inhibition of Thyroid Hormone Synthesis: The primary mechanism involves the inhibition of the enzyme thyroid peroxidase (TPO).[[“]][4] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[4] By blocking TPO, PTU effectively reduces the synthesis of new thyroid hormones.

-

Inhibition of Peripheral T4 to T3 Conversion: PTU also inhibits the enzyme 5'-deiodinase, which is responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][[“]][4] This action helps to rapidly reduce the levels of active thyroid hormone in the circulation.

References

- 1. droracle.ai [droracle.ai]

- 2. Propylthiouracil Mechanism Of Action - Consensus Academic Search Engine [consensus.app]

- 3. A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Antithyroid Properties of n-Propylthiouracil

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propylthiouracil (PTU) is a thioamide medication pivotal in the management of hyperthyroidism, particularly in specific clinical scenarios such as thyroid storm and the first trimester of pregnancy.[1] Its efficacy stems from a dual mechanism of action: the inhibition of thyroid hormone synthesis within the thyroid gland and the blockade of peripheral conversion of the prohormone thyroxine (T4) to the more potent triiodothyronine (T3).[1][2][3] This technical guide provides a comprehensive overview of the core antithyroid properties of PTU, including its mechanism of action, pharmacokinetic profile, and quantitative efficacy. Detailed experimental protocols for assessing its bioactivity and visualizations of key pathways are presented to support further research and development in the field of thyroid therapeutics.

Core Mechanism of Action

The antithyroid effects of this compound are primarily mediated through two distinct molecular pathways:

1.1 Inhibition of Thyroid Peroxidase (TPO)

The principal mechanism of PTU is the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[1][2][3] TPO catalyzes both the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein, a process known as organification.[1][2] By acting as a substrate for TPO, PTU effectively diverts the enzyme's activity, thereby reducing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.[1]

1.2 Inhibition of Type 1 5'-Deiodinase

A distinguishing feature of PTU compared to other thioamides like methimazole is its ability to inhibit the peripheral conversion of T4 to T3.[1][2][3] This is accomplished by inhibiting the enzyme Type 1 5'-deiodinase (D1), which is primarily located in the liver, kidneys, and thyroid.[4] This action leads to a more rapid reduction in circulating T3 levels, which is particularly advantageous in the acute management of severe hyperthyroidism, such as in a thyroid storm.[5] PTU acts as an uncompetitive inhibitor of D1, binding to the enzyme-substrate complex.[4]

Signaling Pathway: Thyroid Hormone Synthesis and PTU Inhibition

Caption: Mechanism of PTU action on thyroid hormone synthesis.

Pharmacokinetic and Quantitative Data

A summary of key pharmacokinetic parameters and quantitative measures of PTU's efficacy are presented below.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | 75% | [6] |

| Protein Binding | 80-85% | [6] |

| Volume of Distribution (Vd) | 0.4 L/kg | [6] |

| Elimination Half-life | ~1 hour | [6] |

| Time to Peak Plasma | 1-2 hours | [7] |

| Metabolism | Primarily hepatic (glucuronidation) | [6] |

| Excretion | ~35% excreted in urine as metabolites | [6] |

Table 2: Quantitative Efficacy Data for this compound

| Parameter | Value/Observation | Context | Reference |

| TPO Inhibition (IC50) | ~4 µM (porcine TPO) | In vitro guaiacol assay | [8] |

| Type 1 5'-Deiodinase Inhibition (Ki) | 1.3 nM (for rT3 deiodination) | In vitro assay using hypothyroid rat pituitary microsomes | [4] |

| Clinical Efficacy (vs. no treatment) | Significant reduction in plasma T3 and T4 | In vivo rat model (high dose PTU) | [9] |

| T3 Reduction (Acute) | Can lower circulating T3 levels by up to 45% in 24 hours | Clinical setting (Thyroid Storm) | [5] |

| Clinical Trial Data (vs. Methimazole) | Methimazole showed a greater reduction in T3, T4, FT3, and FT4 levels compared to PTU in a meta-analysis of 16 RCTs. | Meta-analysis of randomized controlled trials | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antithyroid agents like PTU.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This protocol is adapted from established methods for assessing TPO inhibition using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., PTU) against TPO.

Materials:

-

Recombinant human TPO or microsomal fraction from thyroid tissue

-

Amplex™ UltraRed (AUR) reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (200 mM, pH 7.4)

-

Test compound (PTU) and vehicle control (e.g., DMSO)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader (Ex/Em ~568/581 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM PTU in DMSO). Create a serial dilution series to test a range of concentrations.

-

Prepare a working solution of AUR reagent (e.g., 25 µM) in phosphate buffer.

-

Prepare a working solution of H₂O₂ (e.g., 300 µM) in phosphate buffer.

-

Dilute the TPO preparation (microsomes or recombinant enzyme) in phosphate buffer to achieve a suitable activity level.

-

-

Assay Setup (per well):

-

Add 75 µL of the AUR reagent working solution.

-

Add 10-15 µL of the TPO enzyme preparation.

-

Add the test compound at various concentrations (e.g., 2.5 µL of stock solution). Include vehicle-only controls.

-

Initiate the reaction by adding 25 µL of the H₂O₂ working solution.

-

Finally, add phosphate buffer to bring the total volume to 200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without TPO).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Experimental Workflow: In Vitro TPO Inhibition Assay

Caption: Workflow for determining TPO inhibition in vitro.

In Vivo Model of Hyperthyroidism for Antithyroid Drug Testing

This protocol describes a common method for inducing hyperthyroidism in rodents to test the efficacy of antithyroid compounds.

Objective: To evaluate the ability of a test compound (e.g., PTU) to reduce serum thyroid hormone levels in a hyperthyroid animal model.

Materials:

-

Laboratory animals (e.g., male Wistar rats, 200-250g)

-

L-Thyroxine (T4) for induction of hyperthyroidism

-

Test compound (PTU)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Equipment for oral gavage and blood collection

-

ELISA kits for measuring serum T3, T4, and TSH

Procedure:

-

Acclimatization:

-

House animals in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week with ad libitum access to food and water.

-

-

Induction of Hyperthyroidism:

-

Administer L-Thyroxine (e.g., 600 µg/kg, orally) daily for 14 days to all animals except the euthyroid control group.[10]

-

On day 15, collect a blood sample from a subset of animals to confirm the hyperthyroid state (elevated T3/T4, suppressed TSH) compared to the euthyroid control group.

-

-

Treatment Protocol:

-

Divide the confirmed hyperthyroid animals into groups:

-

Hyperthyroid Control (receives vehicle)

-

Positive Control (receives a standard dose of PTU, e.g., 10 mg/kg, orally)

-

Test Groups (receive different doses of the test compound)

-

-

Administer the respective treatments daily via oral gavage for a predefined period (e.g., 14-21 days).

-

-

Endpoint Measurement:

-

At the end of the treatment period, collect terminal blood samples.

-

Separate serum and store at -80°C until analysis.

-

Measure serum concentrations of T3, T4, and TSH using validated ELISA kits.

-

-

Data Analysis:

-

Compare the mean serum T3 and T4 levels of the treatment groups to the hyperthyroid control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

A significant reduction in T3 and/or T4 levels indicates antithyroid activity.

-

Conclusion

This compound remains a significant tool in the therapeutic arsenal against hyperthyroidism, distinguished by its dual inhibitory action on both central thyroid hormone synthesis and peripheral activation. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate PTU's properties and to discover and characterize novel antithyroid agents. A thorough understanding of its mechanisms and the methodologies used to evaluate them is essential for advancing the development of safer and more effective treatments for thyroid disorders.

References

- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

n-Propylthiouracil (PTU): A Technical Guide for Thyroid Hormone Research

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of n-propylthiouracil (PTU) as a critical tool for studying thyroid hormone function. It covers its mechanism of action, detailed experimental protocols for inducing hypothyroidism, and the underlying signaling pathways, presented with quantitative data and requisite visualizations for clarity.

Introduction

This compound (PTU) is a thionamide medication clinically used to manage hyperthyroidism, particularly in conditions like Graves' disease.[1][2] Its well-characterized ability to inhibit the synthesis of thyroid hormones makes it an invaluable and widely used pharmacological tool in research settings. By administering PTU, scientists can reliably and reversibly induce a state of hypothyroidism in animal models.[3][4] This allows for the systematic study of the physiological roles of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—in nearly every biological system, including metabolism, cardiovascular function, and neural development.[5]

Mechanism of Action

PTU exerts its effects through a dual mechanism, targeting both the production and peripheral activation of thyroid hormones.

-

Inhibition of Thyroid Peroxidase (TPO): The primary mechanism of PTU is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2][6][7][8] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein. By blocking TPO, PTU effectively halts the production of new T4 and T3 hormones within the thyroid gland.[2][6]

-

Inhibition of Peripheral T4 to T3 Conversion: PTU also inhibits the enzyme 5'-deiodinase (type 1), which is active in peripheral tissues like the liver and kidneys.[6][9] This enzyme is responsible for converting the prohormone T4 into the more biologically active hormone T3.[5] This action contributes to a more rapid decrease in circulating active thyroid hormone levels.[6]

It is important to note that the onset of PTU's effects is not immediate, as it does not block the release of pre-synthesized and stored thyroid hormones from the colloid of the thyroid gland.[6]

References

- 1. Graves' disease - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]

- 4. jkslms.or.kr [jkslms.or.kr]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Hashimoto's thyroiditis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Basic Research Applications of n-Propylthiouracil

For Researchers, Scientists, and Drug Development Professionals

n-Propylthiouracil (PTU), a thiourea-derived compound, is a cornerstone in thyroid research and therapy. While its clinical use in treating hyperthyroidism is well-established, its application in basic research is equally significant, providing invaluable tools to explore a wide range of biological processes. This guide delves into the core research applications of PTU, detailing its mechanisms of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanisms of Action

PTU's primary mechanism is the inhibition of thyroid hormone synthesis. It achieves this by targeting thyroperoxidase (TPO) , the key enzyme responsible for oxidizing iodide ions and coupling them to tyrosine residues on the thyroglobulin protein scaffold.[1][2] This blockade effectively reduces the production of thyroxine (T4) and triiodothyronine (T3).

Beyond TPO inhibition, PTU possesses a distinct secondary mechanism: it inhibits the peripheral conversion of T4 to the more biologically active T3.[1][3][4] This action is mediated by the inhibition of iodothyronine deiodinase enzymes, particularly type 1 deiodinase (D1), which is prevalent in peripheral tissues like the liver.[3][5] This dual action makes PTU a potent agent for rapidly inducing a hypothyroid state.

Key Research Applications

The reliable and effective induction of hypothyroidism is the most prominent research application of PTU. This allows scientists to create robust animal models to study the physiological consequences of thyroid hormone deficiency and the efficacy of potential therapeutic interventions.

2.1. Modeling Hypothyroidism in Vivo

PTU is widely used to induce hypothyroidism in various animal models, most commonly in rodents (rats and mice).[6][7][8][9][10] These models are crucial for investigating the role of thyroid hormones in:

-

Metabolic Studies : Examining changes in energy expenditure, body weight, and glucose homeostasis.[10]

-

Cardiovascular Research : Investigating the effects of hypothyroidism on heart function, ischemic tolerance, and vascular tone.[8]

-

Neurodevelopment and Neurophysiology : Studying the critical role of thyroid hormones in brain development, synaptic plasticity, and cognitive function.[11]

-

Endocrine and Pancreatic Function : Exploring the interplay between thyroid status and other endocrine organs, such as the pancreas.[9]

2.2. Investigating Oxidative Stress and Antioxidant Properties

PTU itself exhibits antioxidant properties. Research has shown that it can directly scavenge oxygen free radicals, particularly hydroxyl radicals.[12] This characteristic is explored in studies of cellular damage and protection, such as in models of alcohol-induced liver damage.[12] Furthermore, by reducing the hypermetabolic state associated with hyperthyroidism, PTU treatment can lead to a decrease in the overall production of oxidants and a reduction in markers of oxidative stress, like thiobarbituric acid-reactive substances (TBARS).[13]

2.3. Gustatory Research and Sensory Perception

In a completely different field, PTU (and the related compound PTC) is a key tool in the study of human genetics and taste perception.[14][15] The ability to taste PTU as bitter is a well-documented genetic trait linked to polymorphisms in the TAS2R38 gene, which codes for a bitter taste receptor.[14][16][17] Researchers use PTU to classify individuals as "tasters," "nontasters," or "supertasters," which correlates with the density of fungiform papillae on the tongue and sensitivity to a wide range of other tastes and oral sensations.[15][18] This application is vital for studies on food preference, dietary habits, and their impact on health.[19]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to PTU's action and experimental use.

| Parameter | Value/Range | Context | Source(s) |

| Hydroxyl Radical Scavenging | |||

| Rate Constant | 8 x 10⁹ L/mol/sec | Reaction with hydroxyl radicals. | [12] |

| Lipid Peroxidation Inhibition | |||

| Effective Concentration | 0-50 µM | Decreased rate of heat-induced peroxidation. | [12] |

| Superoxide Inhibition | |||

| Effective Concentration | 200 µM | Small inhibitory effect on superoxide-induced cytochrome c reduction. | [12] |

| Animal Dosing for Hypothyroidism | |||

| Rat (in drinking water) | 0.05% (w/v) | For studying ischemic tolerance in the heart. | [8] |

| Rat (gavage) | 6 mg/kg/day | For studying pancreatic cell changes. | [9] |

| Rat (gavage) | 0.05% in saline (1 mL/day) | For studying sirtuin1 content in the heart. | [10] |

| Mouse (in diet) | 0.15% (w/w) with low iodine diet | For validating hypothyroidism models. | [7] |

| Mouse (oral) | 100 mg/kg | Dose causing a peak in plasma ALT levels after 6 hours. | [20] |

Table 1: Summary of Quantitative Data for this compound in Research Applications.

Experimental Protocols

4.1. Protocol for Induction of Hypothyroidism in Rodents (Rat Model)

This protocol is a generalized representation based on common methodologies.[8][9][10]

-

Animal Selection : Use adult male Wistar rats (or other appropriate strain) weighing 250-300g. Acclimatize animals for at least one week before the experiment.

-

PTU Preparation : Prepare a 0.05% (w/v) solution of this compound in the animals' drinking water. This equates to 500 mg of PTU per liter of water. Alternatively, prepare a suspension in 0.9% saline for daily gavage at a specified dose (e.g., 6 mg/kg).

-

Administration : Provide the PTU-containing water ad libitum for a period of 3 to 8 weeks.[8][10] If using gavage, administer the prepared dose once daily. Ensure a control group receives untreated drinking water or saline gavage.

-

Monitoring : Monitor animal body weight and general health status regularly.[10]

-

Confirmation of Hypothyroidism : After the treatment period, collect blood samples to measure serum levels of TSH, T4, and T3. A successful induction of hypothyroidism is confirmed by significantly elevated TSH and significantly decreased T4 and T3 levels.[7][9][10]

-

Tissue Collection : Following confirmation, animals can be euthanized for the collection of tissues (e.g., heart, liver, brain) for further analysis, such as Western blotting, PCR, or histological examination.[7][8]

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Thyroid Hormone Synthesis Inhibition by PTU

The primary action of PTU is the disruption of thyroid hormone synthesis within the thyroid follicular cell. This diagram illustrates the key steps that are inhibited.

Caption: PTU inhibits Thyroperoxidase (TPO), blocking iodide oxidation and coupling.

5.2. Experimental Workflow for a PTU-Induced Hypothyroidism Study

This diagram outlines the typical sequence of steps in a research project utilizing PTU to create and study a hypothyroid animal model.

Caption: Workflow for inducing and analyzing hypothyroidism in animal models using PTU.

5.3. PTU's Dual Mechanism of Action

This diagram illustrates the two primary ways PTU reduces active thyroid hormone levels: centrally at the thyroid gland and peripherally in other tissues.

Caption: PTU's dual inhibition of thyroid synthesis and peripheral T4-to-T3 conversion.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hashimoto's thyroiditis - Wikipedia [en.wikipedia.org]

- 6. Induction of experimental thyroid dysfunction in rats with implantable pellets of thyroxine or propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. dovepress.com [dovepress.com]

- 10. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 11. Propylthiouracil (PTU)-induced hypothyroidism in the developing rat impairs synaptic transmission and plasticity in the dentate gyrus of the adult hippocampus | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. Antioxidant activity of propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of propylthiouracil treatment on oxidative stress and nitric oxide in Basedow disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taste - Wikipedia [en.wikipedia.org]

- 15. Genetic variation in taste sensitivity to 6-n-propylthiouracil and its relationship to taste perception and food selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic Sensitivity to the Bitter Taste of 6-n-Propylthiouracil (PROP) and Its Association with Physiological Mechanisms Controlling Body Mass Index (BMI) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Responsiveness to 6-n-Propylthiouracil (PROP) Is Associated with Salivary Levels of Two Specific Basic Proline-Rich Proteins in Humans | PLOS One [journals.plos.org]

- 18. academic.oup.com [academic.oup.com]

- 19. 6-n-Propylthiouracil: a genetic marker for taste, with implications for food preference and dietary habits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pharmacokinetics of n-Propylthiouracil in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of n-Propylthiouracil (PTU) in common laboratory animal models. The information compiled herein is intended to support preclinical research and drug development efforts by offering a detailed summary of available pharmacokinetic data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dosage | Reference |

| Half-life (t½) | Rapid distribution phase: ~4 hours | Discontinuation of treatment | Not specified | [1] |

| Slow elimination phase: ~2.6 days | Discontinuation of treatment | Not specified | [1] | |

| Oral LD50 | 1250 mg/kg | Oral | Not applicable | [2] |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| AUC | Data not available | - | - | - |

Table 2: Pharmacokinetic Parameters of this compound in Other Laboratory Animals

| Animal Model | Parameter | Value | Route of Administration | Dosage | Reference |

| Mice | Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - | |

| AUC | Data not available | - | - | - | |

| Half-life (t½) | Data not available | - | - | - | |

| Guinea Pigs | Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - | |

| AUC | Data not available | - | - | - | |

| Half-life (t½) | Data not available | - | - | - | |

| Rabbits | Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - | |

| AUC | Data not available | - | - | - | |

| Half-life (t½) | Data not available | - | - | - | |

| Beagle Dogs | Bioavailability | Variable between generic products | Oral | Not specified | [3] |

Experimental Protocols

This section details the methodologies for conducting pharmacokinetic studies of this compound in laboratory animals, synthesized from various sources.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats (200-250 g), Male C57BL/6 mice (20-25 g), Male Hartley guinea pigs (300-350 g), and Male New Zealand white rabbits (2.5-3.0 kg) are commonly used.

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

Drug Formulation and Administration

-

Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh on the day of dosing.

-

Administration:

-

Oral Gavage: For rats, mice, and guinea pigs, PTU is administered via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).

-

Dietary Admixture: For chronic studies in rats, PTU can be mixed into a standard powdered diet at a specified concentration (e.g., 0.1%)[4].

-

Blood Sample Collection

-

Sampling Sites:

-

Rats: Blood samples can be collected from the tail vein for serial sampling or via cardiac puncture for a terminal sample under anesthesia. The retrobulbar venous plexus is another potential site for sampling under anesthesia[5].

-

Mice: Due to the smaller blood volume, sparse sampling is often employed. Blood can be collected from the tail vein or saphenous vein. Terminal blood collection is performed via cardiac puncture under anesthesia.

-

Guinea Pigs and Rabbits: The marginal ear vein is a common site for serial blood sampling.

-

-

Sampling Time Points: A typical sparse sampling design for a single-dose pharmacokinetic study would include the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS for PTU Quantification in Plasma

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and specific quantification of PTU in plasma samples.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on optimal signal for PTU.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for PTU and an internal standard.

-

-

Sample Preparation: A protein precipitation method is commonly used. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a structural analog of PTU). The mixture is vortexed and centrifuged, and the supernatant is injected into the HPLC-MS/MS system.

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Caption: Inhibition of Peripheral T4 to T3 Conversion by this compound.

References

- 1. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conversion of thyroxine (T4) to triiodothyronine (T3) in athyreotic human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of thyroid status and choice of USP preparation on the pharmacokinetics of propylthiouracil in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oral propylthiouracil treatment on nitric oxide production in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of n-Propylthiouracil on Thyroglobulin Iodination

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propylthiouracil (PTU) is a thionamide medication widely utilized in the clinical management of hyperthyroidism. Its primary therapeutic effect is the inhibition of thyroid hormone synthesis, a process critically dependent on the iodination of thyroglobulin within the thyroid gland. This technical guide provides a comprehensive overview of the molecular mechanisms through which PTU exerts its effects on thyroglobulin iodination. It delves into the inhibition of thyroid peroxidase (TPO), the key enzyme catalyzing the iodination process, and the subsequent impact on thyroid hormone production. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for assessing PTU's effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. Their synthesis is a multi-step process that occurs in the thyroid follicles, with the iodination of tyrosine residues on the large glycoprotein thyroglobulin (Tg) being a central event. This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide. Hyperthyroidism, a condition characterized by excessive production of thyroid hormones, is often treated with antithyroid drugs like this compound (PTU). PTU effectively reduces thyroid hormone levels by primarily targeting the process of thyroglobulin iodination.[1][2][3] Understanding the precise mechanism of PTU's action at a molecular level is crucial for optimizing therapeutic strategies and for the development of novel antithyroid agents.

Mechanism of Action of this compound

The principal mechanism by which PTU inhibits thyroglobulin iodination is through the direct inhibition of thyroid peroxidase (TPO).[1][2] TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺) and the subsequent incorporation of this reactive iodine onto tyrosine residues of thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

PTU acts as a substrate for TPO, becoming oxidized itself. This process is believed to lead to the formation of a reactive intermediate that irreversibly inactivates the enzyme. By inhibiting TPO, PTU effectively blocks the organification of iodine, thereby reducing the iodination of thyroglobulin and, consequently, the synthesis of T4 and T3.

A secondary mechanism of action for PTU, which distinguishes it from another common antithyroid drug, methimazole, is its ability to inhibit the peripheral conversion of T4 to the more biologically active T3.[2][4] This is achieved by inhibiting the enzyme 5'-deiodinase, which is responsible for this conversion in peripheral tissues.

Quantitative Data on PTU's Effect on Thyroglobulin Iodination

The inhibitory effect of PTU on TPO and its in vivo consequences on thyroid hormone levels have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO) by this compound

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 1.2 µM | Rat | Amplex UltraRed-TPO Assay | [1] |

Note: The IC50 value represents the concentration of PTU required to inhibit 50% of the TPO enzyme activity in vitro.

Table 2: In Vivo Effects of this compound on Thyroid Hormone Levels in Rats

| PTU Dose (ppm in diet) | Duration | Serum T4 (ng/dL) | Serum T3 (ng/dL) | Serum TSH (ng/mL) | Reference |

| 3 | 4 days | ↓ | ↓ | ↑ | [1] |

| 10 | 4 days | ↓↓ | ↓↓ | ↑↑ | [1] |

Note: The arrows indicate a dose-dependent decrease (↓) or increase (↑) in serum hormone levels compared to control animals.

Table 3: In Vivo Effects of this compound on Thyroid Hormone Levels in Hyperthyroid Patients

| PTU Dose | Duration | Serum T4 | Serum T3 | Effect on T4 to T3 Conversion | Reference |

| 250 mg every 6h | 8 days | No significant change | Significant decrease | Blocked | [4] |

Note: In this study on athyreotic patients maintained on L-T4, the decrease in T3 despite stable T4 levels demonstrates PTU's inhibitory effect on peripheral T4 to T3 conversion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on thyroglobulin iodination.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This assay measures the peroxidase activity of TPO by monitoring the fluorescence of Amplex UltraRed, a highly sensitive and stable substrate for horseradish peroxidase and other peroxidases.

Materials:

-

Rat thyroid microsomes (as a source of TPO)

-

This compound (PTU)

-

Amplex UltraRed reagent (e.g., from Thermo Fisher Scientific)

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (200 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PTU in DMSO (e.g., 100 mM). Create a dilution series in DMSO to be used for the dose-response curve.

-

Prepare the Amplex UltraRed working solution (e.g., 25 µM in potassium phosphate buffer).

-

Prepare the H₂O₂ working solution (e.g., 300 µM in potassium phosphate buffer).

-

Dilute the rat thyroid microsomes in potassium phosphate buffer to the desired concentration (e.g., 12.5 µg/mL).

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add the following in order:

-

10 µL of PTU dilution or DMSO (for control).

-

75 µL of Amplex UltraRed working solution.

-

15 µL of diluted thyroid microsomes.

-

-

Initiate the reaction by adding 25 µL of H₂O₂ working solution to each well.

-

The final volume in each well should be 125 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590-600 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells (no microsomes) from all other wells.

-

Calculate the percentage of TPO inhibition for each PTU concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the PTU concentration and determine the IC50 value using a suitable non-linear regression model.

-

In Vivo Perchlorate Discharge Test in Rats

This test assesses the organification of iodide in the thyroid gland. A blockage in organification, as caused by PTU, leads to an accumulation of non-organified iodide, which is then rapidly discharged from the gland upon administration of perchlorate, a competitive inhibitor of the sodium-iodide symporter.

Materials:

-

Male Sprague-Dawley rats

-

This compound (PTU)

-

Radioactive iodide (e.g., ¹²⁵I or ¹³¹I)

-

Potassium perchlorate (KClO₄)

-

Saline solution

-

Gamma counter

Procedure:

-

Animal Treatment:

-

Administer PTU to the treatment group of rats at the desired dose and for the specified duration (e.g., in drinking water or via gavage). A control group should receive the vehicle only.

-

-

Radioiodide Administration:

-

Administer a single intraperitoneal (i.p.) injection of radioactive iodide to each rat.

-

-

Perchlorate Challenge:

-

After a set period to allow for iodide uptake (e.g., 2 hours), administer an i.p. injection of potassium perchlorate (e.g., 10 mg/kg) to half of the rats in each group (control and PTU-treated). The other half receives a saline injection.

-

-

Sample Collection and Measurement:

-

One hour after the perchlorate or saline injection, euthanize the rats and collect the thyroid glands and blood samples.

-

Measure the radioactivity in the thyroid glands and a known volume of blood using a gamma counter.

-

-

Data Analysis:

-

Calculate the thyroid-to-blood radioactivity ratio (T/B ratio) for each animal.

-

A significant decrease in the T/B ratio in the perchlorate-treated animals compared to the saline-treated animals within the same group indicates a discharge of non-organified iodide.

-

The percentage of discharge can be calculated as: [1 - (T/B ratio with perchlorate / T/B ratio with saline)] x 100.

-

A significantly higher percentage of discharge in the PTU-treated group compared to the control group demonstrates PTU-induced inhibition of iodide organification.

-

Visualization of Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate the key concepts discussed in this guide.

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by PTU

Caption: Mechanism of thyroid hormone synthesis and the inhibitory action of this compound (PTU) on Thyroid Peroxidase (TPO).

Experimental Workflow for In Vitro TPO Inhibition Assay

Caption: Workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay using the Amplex UltraRed method.

Logical Flow of the In Vivo Perchlorate Discharge Test

Caption: Logical flow of the in vivo perchlorate discharge test to assess the inhibition of iodide organification.

Conclusion

This compound remains a cornerstone in the management of hyperthyroidism due to its potent inhibitory effect on thyroid hormone synthesis. This technical guide has detailed its primary mechanism of action: the inhibition of thyroid peroxidase, which is fundamental to the process of thyroglobulin iodination. The provided quantitative data from both in vitro and in vivo studies offer a clear perspective on the efficacy of PTU. Furthermore, the detailed experimental protocols and visual diagrams serve as valuable resources for researchers and professionals in the field, facilitating a deeper understanding and further investigation into the pharmacology of antithyroid drugs. The continued study of these mechanisms is essential for the refinement of existing therapies and the discovery of new therapeutic targets for thyroid disorders.

References

- 1. Standardization of the perchlorate discharge assay for thyroid toxicity testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cloud-clone.us [cloud-clone.us]

- 3. researchgate.net [researchgate.net]

- 4. The perchlorate discharge test for examining thyroid function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Hypothyroidism in Rats with n-Propylthiouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing a state of hypothyroidism in laboratory rats using n-Propylthiouracil (PTU). This model is crucial for studying the pathophysiology of hypothyroidism and for the preclinical evaluation of therapeutic agents.

Introduction

Hypothyroidism is a clinical condition resulting from an underactive thyroid gland, leading to a deficiency in thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). In research settings, chemically inducing hypothyroidism in animal models is a fundamental approach to investigate the systemic effects of thyroid hormone deficiency and to test the efficacy of new treatments. This compound (PTU) is a thioamide drug that effectively induces hypothyroidism by inhibiting the synthesis of thyroid hormones.

Mechanism of Action of this compound

PTU exerts its effects through a dual mechanism:

-

Inhibition of Thyroid Peroxidase (TPO): PTU blocks the TPO enzyme within the thyroid gland. TPO is essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of T4 and T3.

-

Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 in various tissues by blocking the enzyme 5'-deiodinase.

This dual action leads to a significant reduction in circulating levels of T3 and T4, and a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland due to the disruption of the negative feedback loop.

Signaling Pathway of PTU Action

Caption: Mechanism of this compound (PTU) action.

Experimental Protocols

Several protocols have been successfully employed to induce hypothyroidism in rats using PTU. The choice of protocol may depend on the specific research question, the desired severity of hypothyroidism, and the duration of the study.

Protocol 1: Oral Gavage Administration

This is a precise method for delivering a specific dose of PTU.

-

Animals: Adult male or female Wistar or Sprague-Dawley rats.

-

Reagents:

-

This compound (PTU)

-

Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water, or 0.9% saline solution).

-

-

Procedure:

-

Prepare a suspension of PTU in the chosen vehicle. A common dose is 6 mg/kg of body weight.

-

Administer the PTU suspension daily via oral gavage.

-

Continue the administration for a period of 2 to 8 weeks. Hypothyroidism is typically established within 2-4 weeks.

-

Monitor the animals for clinical signs of hypothyroidism (e.g., weight gain, lethargy).

-

Confirm the hypothyroid state by measuring serum T3, T4, and TSH levels.

-

Protocol 2: Administration in Drinking Water

This method is less labor-intensive but may result in more variable dosing.

-

Animals: Adult male or female Wistar or Sprague-Dawley rats.

-

Reagents:

-

This compound (PTU)

-

-

Procedure:

-

Prepare a 0.05% (w/v) solution of PTU in the drinking water.

-

Provide the PTU-containing water ad libitum.

-

Replace the solution fresh daily.

-

Continue the treatment for 4 to 8 weeks.

-

Monitor water consumption to estimate the daily dose of PTU.

-

Confirm hypothyroidism through hormonal analysis.

-

Protocol 3: Intraperitoneal Injection

This route provides rapid systemic delivery.

-

Animals: Adult male or female Sprague-Dawley rats.

-

Reagents:

-

This compound (PTU)

-

Sterile saline solution.

-

-

Procedure:

-

Dissolve PTU in sterile saline to a desired concentration. A reported dose is 10 mg/kg of body weight.

-

Administer the PTU solution daily via intraperitoneal (i.p.) injection.

-

Continue injections for a period of 15 days or longer.

-

Monitor for any signs of discomfort or adverse reactions at the injection site.

-

Verify hypothyroidism by measuring serum thyroid hormone levels.

-

Experimental Workflow

Caption: General experimental workflow for inducing hypothyroidism.

Data Presentation: Expected Hormonal Changes

The induction of hypothyroidism with PTU results in characteristic changes in serum thyroid hormone levels. The following table summarizes the expected outcomes based on published studies.

| Parameter | Expected Change | Magnitude of Change |

| Serum T3 | Decrease | Significant |

| Serum T4 | Decrease | Significant |

| Serum TSH | Increase | Significant |

Note: The exact magnitude of change can vary depending on the rat strain, age, sex, and the specific protocol used.

Methodologies for Key Experiments

Blood Collection and Serum Preparation

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Collect blood samples via a suitable method, such as cardiac puncture or from the tail vein or femoral artery.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge the samples at approximately 3000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (serum) and store it at -80°C until analysis.

Measurement of Thyroid Hormones

Serum concentrations of T3, T4, and TSH are typically measured using commercially available immunoassay kits.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for rat T3, T4, and TSH are widely available from various manufacturers. These assays are sensitive, specific, and suitable for high-throughput analysis.

-

Radioimmunoassay (RIA): RIA is a traditional and highly sensitive method for hormone quantification.[1][2][3] Kits for rat T3, T4, and TSH are also commercially available. This method requires the handling of radioactive isotopes and specialized equipment.

Researchers should follow the specific instructions provided by the manufacturer of the chosen assay kit for accurate and reliable results.

Conclusion

The this compound-induced hypothyroid rat model is a well-established and reliable tool in thyroid research. The protocols outlined in these application notes provide a solid foundation for successfully inducing and confirming a hypothyroid state in rats. Careful selection of the administration protocol and consistent monitoring of hormonal changes are critical for the validity and reproducibility of experimental findings.

References

- 1. [Measurement of rat plasma and pituitary TSH levels by radioimmunoassay and its application to the study of TSH secretion with special reference to the effect of thyroidectomy, cold exposure, synthetic TRH and aging (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sceti.co.jp [sceti.co.jp]

- 3. revistas.unav.edu [revistas.unav.edu]

n-Propylthiouracil (PTU) In Vitro Assay for Thyroid Peroxidase Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals